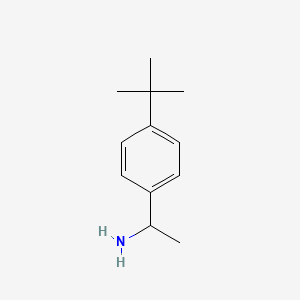

1-(4-Tert-butylphenyl)ethanamine

描述

Chirality and Stereoisomerism in 1-(4-Tert-butylphenyl)ethanamine

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that makes it non-superimposable on its mirror image. libretexts.org this compound is a chiral molecule because the carbon atom attached to the benzene (B151609) ring, the amino group, the methyl group, and a hydrogen atom is a stereocenter. Due to this single stereocenter, the compound exists as a pair of enantiomers: (R)-1-(4-tert-butylphenyl)ethanamine and (S)-1-(4-tert-butylphenyl)ethanamine.

Enantiomers are stereoisomers that are mirror images of each other. libretexts.org They share the same physical properties, such as boiling point and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral compounds. The (R) and (S) designators describe the absolute configuration of the atoms around the chiral center. These enantiomerically pure forms are particularly sought after in research for creating stereospecific products. bldpharm.comchemicalbook.com The separation of the racemic mixture into its constituent enantiomers is a critical process, often achieved through methods like diastereomeric salt formation with a chiral resolving agent.

Table 1: Properties of this compound and its Stereoisomers

| Property | Racemic this compound | (R)-1-(4-tert-butylphenyl)ethanamine | (S)-1-(4-tert-butylphenyl)ethanamine |

|---|---|---|---|

| CAS Number | 89538-65-8 nih.gov | 511256-38-5 bldpharm.com | 38865-43-3 |

| Molecular Formula | C₁₂H₁₉N nih.gov | C₁₂H₁₉N bldpharm.com | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol nih.gov | 177.29 g/mol bldpharm.com | 177.29 g/mol |

| Common Synonyms | 1-(4-tert-butylphenyl)ethan-1-amine nih.gov | (R)-4-tert-Butyl-alpha-methylbenzylamine chemicalbook.com | (S)-4-tert-Butyl-alpha-methylbenzylamine |

Relevance in Organic Synthesis and Medicinal Chemistry Research

The distinct enantiomers of this compound are highly valued as chiral building blocks in organic synthesis. bldpharm.com In this role, they are incorporated into a target molecule to introduce a specific stereocenter. This is a cornerstone of asymmetric synthesis, which is crucial in medicinal chemistry where the biological activity of a drug can be highly dependent on its stereochemistry. One enantiomer of a chiral drug may be therapeutically active, while the other may be inactive or even cause undesired effects.

This amine is frequently used as a chiral auxiliary. A chiral auxiliary is a temporary addition to a non-chiral starting material that directs the stereochemical outcome of a subsequent reaction. After guiding the formation of the desired stereocenter in the product, the auxiliary is removed. The use of such auxiliaries is a well-established strategy for producing enantiomerically pure compounds. researchgate.net

In medicinal chemistry research, derivatives of this compound are investigated for their potential as active pharmaceutical ingredients. The tert-butylphenyl moiety is a common feature in various biologically active compounds. For instance, chiral synthons are instrumental in developing clinical candidates like BMS-986251, where precise stereochemistry is essential for efficacy. nih.gov The synthesis of complex ligands, such as those used in ruthenium complexes for photophysical studies, can also be optimized using tert-butyl-phenyl substituted precursors. rsc.org The amine functionality provides a reactive handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, further broadening its applicability in the synthesis of diverse chemical entities. researchgate.net

Table 2: Selected Applications in Chemical Synthesis

| Application Area | Description |

|---|---|

| Asymmetric Synthesis | Used as a chiral building block to introduce a specific stereocenter in a target molecule. bldpharm.com |

| Chiral Auxiliary | Temporarily incorporated into a molecule to control the stereochemistry of a reaction. |

| Pharmaceutical Intermediates | Serves as a key intermediate in the synthesis of complex molecules with potential biological activity. researchgate.netnih.gov |

| Ligand Synthesis | Employed in the preparation of specialized ligands for coordination chemistry, such as in the development of metal complexes with specific properties. rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-tert-butylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDLUBTTHIVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408320 | |

| Record name | 1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89538-65-8 | |

| Record name | 1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-tert-butylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Tert Butylphenyl Ethanamine and Its Derivatives

Chiral Synthesis Approaches

Chiral synthesis strategies are designed to create a specific stereoisomer of 1-(4-tert-butylphenyl)ethanamine directly, avoiding the need for subsequent resolution steps. These approaches often employ enantioselective catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Reductive Amination Protocols

Enantioselective reductive amination is a powerful one-pot method for synthesizing chiral amines from ketones or aldehydes. wikipedia.org This process involves the reaction of a carbonyl compound, in this case, 4-tert-butylacetophenone, with an amine source in the presence of a reducing agent and a chiral catalyst. The key to the enantioselectivity lies in the formation of a transient chiral imine intermediate, which is then stereoselectively reduced to the amine.

One notable example involves the use of an Iridium-f-Binaphane complex as a catalyst. dicp.ac.cn In the presence of titanium(IV) isopropoxide and iodine, this system has demonstrated high activity and enantioselectivity (up to 96% ee) for the asymmetric reductive amination of various aryl ketones. dicp.ac.cn While specific data for 4-tert-butylacetophenone is not detailed, the general success of this method with structurally similar ketones suggests its applicability.

Table 1: Examples of Enantioselective Reductive Amination of Aryl Ketones

| Ketone | Chiral Ligand | Enantiomeric Excess (ee) |

|---|---|---|

| Acetophenone (B1666503) | (S,S)-f-Binaphane | 95% |

| 4-Methoxyacetophenone | (S,S)-f-Binaphane | 96% |

| 4-Chloroacetophenone | (S,S)-f-Binaphane | 94% |

This table is illustrative of the catalyst system's efficacy, based on data for similar substrates. dicp.ac.cn

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, providing efficient routes to enantiomerically enriched compounds. nih.govyale.edu For the synthesis of this compound, several asymmetric catalytic strategies are employed, including enzyme-catalyzed resolutions and transition metal-catalyzed hydrogenations.

Enzyme-Catalyzed Kinetic Resolution (e.g., Lipase B from Candida antarctica)

Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to separate enantiomers of a racemic mixture. mdpi.com Lipase B from Candida antarctica (CALB) is a particularly effective biocatalyst for the resolution of racemic amines and alcohols. mdpi.comnih.govresearchgate.netmdpi.com The principle of kinetic resolution lies in the enzyme's preferential reaction with one enantiomer, leaving the other enantiomer unreacted and thus enriched. nih.gov

In the context of this compound, a racemic mixture can be subjected to acylation catalyzed by CALB. The enzyme will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the acylated amine from the unreacted amine. The choice of acylating agent and reaction conditions is crucial for achieving high enantiomeric excess (ee) and conversion. mdpi.com Studies have shown that CALB, particularly when immobilized, exhibits enhanced stability and selectivity. mdpi.comnih.gov

Table 2: Enzyme-Catalyzed Kinetic Resolution of Racemic Amines using CALB

| Racemic Amine | Acylating Agent | Biocatalyst | Conversion (%) | ee (Amide) (%) | ee (Amine) (%) |

|---|---|---|---|---|---|

| 1-Phenylethan-1-amine | Diisopropyl malonate | CaLB-MNPs | ~20 | >99 | ~25 |

| 1-Phenylethan-1-amine | Isopropyl 2-cyanoacetate | CaLB-MNPs | ~30 | >99 | ~40 |

| 1-Phenylethan-1-amine | Isopropyl 2-ethoxyacetate | CaLB-MNPs | ~45 | >99 | ~80 |

This table presents data for a structurally similar amine, 1-phenylethan-1-amine, to illustrate the potential of the method. mdpi.com

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. nih.gov This technique involves the reduction of a prochiral substrate, such as an imine or ketone, using hydrogen gas and a chiral transition metal complex. nih.govnih.gov For the synthesis of this compound, the corresponding imine, N-(1-(4-(tert-butyl)phenyl)ethylidene)amine, can be asymmetrically hydrogenated.

Chiral ligands, often phosphorus-based, coordinate to the metal center (commonly iridium, rhodium, or ruthenium) to create a chiral environment that directs the hydrogenation to one face of the substrate. nih.gov While specific examples for the direct asymmetric hydrogenation to this compound are not extensively detailed in the provided context, the general applicability of this method to a wide range of heteroaromatic compounds is well-established. nih.gov

Diastereomeric Salt Formation for Optical Resolution

Optical resolution via diastereomeric salt formation is a classical yet widely practiced method for separating enantiomers. nih.gov This technique relies on the reaction of a racemic mixture of a base, such as this compound, with a single enantiomer of a chiral acid (the resolving agent). mdpi.comrsc.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by crystallization. nih.govmdpi.com

Commonly used chiral resolving agents for amines include tartaric acid derivatives, such as dibenzoyltartaric acid (DBTA) and di-p-toluoyltartaric acid (DPTA). The choice of resolving agent and solvent is critical for efficient separation. nih.govrsc.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Formation of Diastereomeric Amides

An alternative to diastereomeric salt formation is the formation of diastereomeric amides. nih.govnih.govresearchgate.net In this approach, the racemic amine is reacted with a chiral carboxylic acid or its derivative to form a pair of diastereomeric amides. These amides can then be separated by chromatography or crystallization. nih.govnih.gov Following separation, the chiral amide is hydrolyzed to yield the enantiomerically pure amine. (S)-phenylethylamine is an example of a chiral reagent used for this purpose. nih.govnih.gov This method allows for the determination of the absolute configuration of the separated amides through techniques like NMR spectroscopy. nih.govnih.gov

Chromatographic Separation of Diastereomers

The separation of diastereomers of chiral amines like this compound is a critical process in stereoselective synthesis and analysis. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, often employing chiral stationary phases (CSPs) or derivatization with a chiral agent to induce diastereomeric differences that allow for separation on achiral columns.

One common strategy involves the derivatization of the racemic amine with a chiral resolving agent. For instance, enantiomers of a chiral amine can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by chromatography. Another approach is the use of chiral derivatizing agents, such as (+)-1-(9-fluorenyl)ethyl chloroformate, to create diastereomeric carbamates that are readily separable. sigmaaldrich.com

The choice of the chiral stationary phase is crucial for direct enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in the resolution of chiral amines. yakhak.org The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ between the two enantiomers, leading to different retention times. For example, cellulose-based columns like Chiralpak® and amylose-based columns have been successfully used for the enantiomeric resolution of various chiral amines. yakhak.org The mobile phase composition, including the use of acidic or basic additives, can also significantly influence the separation efficiency. researchgate.net

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for the separation of stereoisomers, often providing faster separations and higher efficiency compared to HPLC.

Table 1: HPLC Columns for Chiral Separation of Amines

| Column Type | Stationary Phase | Potential Application |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralpak®) | Direct enantiomeric separation of chiral amines. yakhak.org |

| Cyclodextrin-based | Cyclodextrin derivatives (e.g., Astec® CYCLOBOND™) | Separation of a wide range of chiral and achiral isomers. |

Racemic Synthesis Approaches

Reductive Amination from 4'-tert-Butylacetophenone (B192730)

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. In the case of this compound, the synthesis commences with 4'-tert-butylacetophenone. This reaction can be carried out through various protocols, including direct catalytic reductive amination and the Leuckart reaction.

In direct catalytic reductive amination, 4'-tert-butylacetophenone is reacted with ammonia (B1221849) in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst. nih.gov A variety of catalysts can be employed, including those based on nickel, cobalt, rhodium, and iron. researchgate.netorganic-chemistry.orgrsc.org The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding primary amine.

The Leuckart reaction provides a classic alternative for reductive amination, utilizing formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. wikipedia.org When 4'-tert-butylacetophenone is heated with ammonium formate, it undergoes reductive amination to yield this compound. wikipedia.orgmdpi.com The reaction mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine. mdpi.com While effective, the traditional Leuckart reaction often requires high temperatures. wikipedia.org

Grignard Reactions

Grignard reactions offer another synthetic route to this compound. A plausible approach involves the addition of a methyl Grignard reagent, such as methylmagnesium bromide, to an imine derived from 4-tert-butylbenzaldehyde. The resulting magnesium salt is then hydrolyzed to afford the target amine.

Alternatively, the synthesis can start from 4-tert-butylbenzonitrile. The nitrile can be reacted with methylmagnesium bromide to form an intermediate imine salt. Subsequent reduction of this imine, for instance with a hydride reducing agent like sodium borohydride, would yield this compound.

The use of sulfinimines in conjunction with Grignard reagents has become a powerful tool for the asymmetric synthesis of amines. nih.gov For example, a sulfinyl imine derived from a ketone can react with a Grignard reagent in a highly diastereoselective manner, leading to a chiral sulfinamide that can be subsequently deprotected to give the enantiomerically enriched amine. thieme-connect.de

Other Chemical Synthesis Protocols

Beyond the more common methods, other synthetic protocols can be employed. The Eschweiler-Clarke reaction, for example, is a method for the methylation of primary or secondary amines using formic acid and formaldehyde. While not a primary synthesis route for this compound, it represents a relevant transformation for the synthesis of its N-methylated derivatives.

Yield and Purity Optimization in Synthetic Routes

Optimizing the yield and purity of this compound is a key consideration in its synthesis. Several factors can be adjusted to improve the outcome of the synthetic routes described above.

In catalytic reductive amination, the choice of catalyst and support, reaction temperature, hydrogen pressure, and solvent all play a crucial role. For instance, studies on the reductive amination of acetophenone have shown that iron-based catalysts can be effective, and the reaction conditions can be tuned to maximize the yield of the primary amine. researchgate.net

For the Leuckart reaction, modifications have been developed to improve its efficiency. The use of a rhodium catalyst has been shown to enable the reaction to proceed at much lower temperatures (50-70°C) with high chemoselectivity. mdma.ch The ratio of reactants, particularly the concentration of ammonium formate, is also a critical parameter to control for maximizing the yield. mdma.ch The removal of water during the reaction can also influence the equilibrium and drive the reaction towards the product. ntnu.no

In Grignard reactions, maintaining anhydrous conditions is paramount to prevent the quenching of the Grignard reagent. The temperature of the reaction must also be carefully controlled to minimize side reactions. Purification of the final product often involves extraction and distillation or crystallization to remove byproducts and unreacted starting materials.

For all synthetic methods, chromatographic techniques such as column chromatography are invaluable for the purification of the final product and for obtaining high-purity this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4'-tert-Butylacetophenone |

| 4-tert-Butylbenzaldehyde |

| 4-tert-Butylbenzonitrile |

| (+)-1-(9-Fluorenyl)ethyl chloroformate |

| Ammonia |

| Ammonium formate |

| Formamide |

| Formic acid |

| Hydrogen |

| Methylmagnesium bromide |

Advanced Characterization and Analytical Methodologies for 1 4 Tert Butylphenyl Ethanamine

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-tert-butylphenyl)ethanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the tert-butyl group, the aromatic ring, the methine proton adjacent to the amine, and the methyl group protons can be observed. The integration of these signals reveals the relative number of protons in each environment.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. For example, the spectrum would show separate signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the distinct carbons of the phenyl ring, and the carbons of the ethanamine side chain.

Table 1: Representative NMR Data for this compound Derivatives Note: Exact chemical shifts (δ) can vary based on the solvent and specific experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.3 |

| ¹H | -CH(NH₂)CH₃ | ~1.4 |

| ¹H | -NH₂ | Variable (broad singlet) |

| ¹H | -CH(NH₂)CH₃ | ~4.1 |

| ¹H | Aromatic C-H | ~7.2-7.4 |

| ¹³C | -C(CH₃)₃ | ~31 |

| ¹³C | -C(CH₃)₃ | ~34 |

| ¹³C | -CH(NH₂)CH₃ | ~25 |

| ¹³C | -CH(NH₂)CH₃ | ~50 |

| ¹³C | Aromatic C-H | ~125-128 |

| ¹³C | Aromatic C-C(CH₃)₃ | ~150 |

| ¹³C | Aromatic C-CH(NH₂)CH₃ | ~142 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS) of this compound provides its molecular weight, which is 177.29 g/mol . sigmaaldrich.comnih.gov The fragmentation pattern observed in the mass spectrum can also offer structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com This technique is particularly useful for analyzing complex mixtures and can be used to identify and quantify this compound in various matrices.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H stretching: Typically appears in the region of 3300-3500 cm⁻¹ as one or two sharp peaks for the primary amine group (-NH₂).

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

N-H bending: This vibration for the primary amine is typically found around 1590-1650 cm⁻¹.

C-N stretching: This absorption is usually observed in the 1020-1250 cm⁻¹ range.

Chromatographic Techniques

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds. nih.gov For this compound, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The retention time of the compound can be used for its identification and the peak area for its quantification.

Since this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), determining the enantiomeric purity is often crucial. heraldopenaccess.us Chiral HPLC is the gold standard for this purpose. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

The determination of enantiomeric excess (ee) is a measure of the purity of a chiral sample. heraldopenaccess.us By separating the enantiomers, the relative peak areas in the chromatogram can be used to calculate the percentage of each enantiomer present and thus the enantiomeric excess. Polysaccharide-based chiral stationary phases are often effective for the enantioseparation of such compounds. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane (B92381)/isopropanol) to polar organic or reversed-phase, significantly influences the separation efficiency. nih.govnih.govnih.gov

Table 2: Key Chromatographic Parameters for Chiral HPLC Analysis

| Parameter | Description | Typical Conditions/Considerations |

|---|---|---|

| Stationary Phase | The chiral environment for separation. | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.govnih.gov |

| Mobile Phase | The solvent that carries the analyte through the column. | Normal phase (e.g., Hexane/Ethanol), Polar Organic (e.g., Acetonitrile/Methanol), or Reversed-phase (e.g., Acetonitrile/Water). nih.govnih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min. |

| Detection | Method used to visualize the separated enantiomers. | UV absorbance at a wavelength where the compound absorbs, typically around 220 or 254 nm. |

| Resolution (Rs) | A measure of the degree of separation between the two enantiomer peaks. | A value > 1.5 is generally desired for baseline separation. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This is primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the chiral separation of amines like this compound, UPLC is a powerful tool.

The enantiomers of this compound can be resolved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including amines. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical UPLC method for the chiral separation of this compound would involve a specialized chiral column and a mobile phase consisting of a mixture of a nonpolar organic solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

A representative UPLC method for the chiral analysis of this compound is detailed in the interactive table below.

| Parameter | Value |

| Instrumentation | Waters ACQUITY UPLC System |

| Column | Chiralpak IA-U (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on sub-2 µm silica) |

| Column Dimensions | 3.0 x 100 mm, 1.6 µm |

| Mobile Phase | n-Heptane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 1 µL |

| Detection | UV at 220 nm |

| Expected Retention Time (R-enantiomer) | ~3.5 min |

| Expected Retention Time (S-enantiomer) | ~4.2 min |

| Resolution (Rs) | > 2.0 |

This table represents a typical UPLC method and values may vary based on the specific instrument and batch of the column.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.

For a chiral molecule like this compound, determining the absolute configuration (i.e., whether a stereocenter is R or S) requires the phenomenon of anomalous dispersion. When an atom in the crystal absorbs and re-emits X-rays, a phase shift occurs. This effect is usually small, but by carefully selecting the X-ray wavelength, particularly near the absorption edge of a heavier atom in the structure, the differences in the diffraction pattern between a crystal and its mirror image (Friedel pairs) become measurable. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration.

To obtain the absolute configuration of this compound, one of its enantiomers would first need to be crystallized as a salt with a chiral resolving agent containing a heavier atom (e.g., a bromine- or chlorine-containing carboxylic acid). This ensures the presence of an anomalous scatterer, facilitating a reliable determination.

The crystallographic data for a hypothetical crystal of the (R)-enantiomer of this compound salt is presented in the interactive table below, modeled after data for similar compounds. researchgate.net

| Parameter | Value |

| Compound | (R)-1-(4-tert-butylphenyl)ethanaminium (S)-2-chloromandelate |

| Empirical Formula | C₂₀H₂₄ClNO₃ |

| Formula Weight | 361.86 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 7.8 Å, c = 19.5 Å, β = 94° |

| Volume | 925.6 ų |

| Z | 2 |

| Calculated Density | 1.30 g/cm³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature | 100 K |

| Flack Parameter | 0.02(4) |

| Final R-factor (R1) | 0.035 |

This table contains illustrative data for a hypothetical crystal structure. Actual values would be determined experimentally.

The successful determination of the crystal structure with a Flack parameter close to zero would provide unequivocal proof of the absolute configuration of the chiral center in the this compound molecule.

Derivatization Strategies and Synthetic Transformations of 1 4 Tert Butylphenyl Ethanamine

Formation of Amides

The most fundamental transformation of a primary amine is its conversion to an amide. This is typically achieved by reacting the amine with a carboxylic acid or its activated derivative. The direct condensation of 1-(4-tert-butylphenyl)ethanamine with a carboxylic acid can be mediated by coupling agents or catalysts that facilitate the removal of water.

A general and effective method involves the use of titanium tetrachloride (TiCl₄) as a promoter. orgsyn.org In this procedure, the amine and a carboxylic acid are heated in a solvent like pyridine (B92270) with TiCl₄, leading to the formation of the corresponding amide in good yields. orgsyn.org This process is notable for its compatibility with a wide range of substrates and for preserving the stereochemical integrity of chiral centers during the reaction. orgsyn.org

Other common methods for amide bond formation employ stoichiometric activating reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propylphosphonic anhydride (B1165640) (T3P®), which convert the carboxylic acid into a more reactive intermediate in situ. These reagents are widely used in both laboratory and industrial settings to ensure efficient coupling with amines.

Table 1: General Scheme for Amide Formation

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Carboxylic Acid (R-COOH) | TiCl₄, Pyridine, 85 °C | N-(1-(4-tert-butylphenyl)ethyl)alkanamide |

| This compound | Carboxylic Acid (R-COOH) | EDC or T3P® | N-(1-(4-tert-butylphenyl)ethyl)alkanamide |

N-Alkylation and N-Acylation Reactions

Further functionalization of the nitrogen atom can be achieved through N-alkylation and N-acylation reactions, leading to secondary or tertiary amines and substituted amides, respectively.

N-Alkylation is the process of adding an alkyl group to the nitrogen atom. Modern methods have moved towards more environmentally friendly and milder conditions. For instance, a visible-light-induced N-alkylation has been developed for anilines using 4-hydroxybutan-2-one in the presence of ammonium (B1175870) bromide (NH₄Br), avoiding the need for metal catalysts or harsh reagents. researchgate.net This strategy, which relies on photoredox catalysis, could be adapted for the N-alkylation of this compound to produce secondary amines.

N-Acylation introduces an acyl group (R-C=O) onto the nitrogen. Beyond the standard reaction with acyl chlorides or anhydrides, other methods have been developed. One notable example is the Ritter reaction, where nitriles react with a source of a carbocation in the presence of a catalyst. A copper(II) triflate (Cu(OTf)₂) catalyzed reaction between nitriles and di-tert-butyl dicarbonate (B1257347) can produce N-tert-butyl amides under solvent-free conditions at room temperature. A similar acylation strategy can be envisioned for this compound.

Table 2: N-Alkylation and N-Acylation Reactions

| Transformation | Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

| N-Alkylation | This compound | Alcohol/Aldehyde | Visible light, Photoredox catalyst | Secondary Amine |

| N-Acylation | This compound | Nitrile (R-CN) | Di-tert-butyl dicarbonate, Cu(OTf)₂ | N-Acyl Amine |

Synthesis of Related Chiral Amine Compounds

Chiral amines are critical components in many pharmaceuticals and bioactive molecules. nih.govnih.gov The synthesis of structurally complex amines often relies on robust stereoselective methods. One of the most powerful tools for the asymmetric synthesis of chiral amines is the use of tert-butanesulfinamide (tBS), often called Ellman's auxiliary. nih.govwikipedia.org

This methodology typically involves three key steps: nih.govwikipedia.org

Condensation: The chiral tert-butanesulfinamide is condensed with an aldehyde or ketone to form an N-sulfinyl imine.

Nucleophilic Addition: A nucleophile (e.g., an organometallic reagent) adds to the imine C=N double bond. The bulky tert-butanesulfinyl group directs the nucleophile to one face of the imine, leading to a highly diastereoselective addition.

Deprotection: The sulfinyl group is easily cleaved under acidic conditions to reveal the free chiral primary amine.

This strategy can be extended to create highly branched, bis-α-chiral secondary amines. uit.no An enantiopure sulfinamide adduct, which could be derived from a precursor like this compound, can undergo further reactions to install a second chiral center adjacent to the nitrogen atom, demonstrating a modular approach to complex amine synthesis. uit.no

Formation of Heterocyclic Compounds Incorporating the this compound Moiety

The primary amine of this compound can act as a key nucleophile in multicomponent reactions (MCRs) to construct heterocyclic rings. Heterocycles are ubiquitous in medicinal chemistry, and MCRs provide an efficient pathway to generate molecular diversity.

For example, in the synthesis of tetrahydro-4H-chromene derivatives, an amine can participate in a cyclization cascade. A plausible pathway for incorporating the this compound moiety would involve its reaction with a β-dicarbonyl compound (like dimedone) and an aldehyde. The amine would first form an enamine or imine intermediate, which then participates in subsequent intramolecular cyclization steps to yield a complex heterocyclic product. Similar strategies are used to synthesize other heterocycles, such as those derived from cyclohexane-1,4-dione, where an amine can be a crucial component in building thiazole (B1198619) or pyran ring systems. uit.no

Table 3: Plausible Heterocycle Formation via Multicomponent Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | Aldehyde (R-CHO) | Active Methylene Compound (e.g., Malononitrile) | Highly substituted Dihydropyridine |

| This compound | β-Dicarbonyl Compound | Aldehyde (R-CHO) | Tetrahydroquinoline derivative |

Radiolabeling via Acylation-Finkelstein Approach

Radiolabeling molecules with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) is essential for developing tracers for Positron Emission Tomography (PET) imaging. nih.gov A versatile strategy for introducing a radiohalide into an amine-containing molecule is the two-step acylation-Finkelstein approach. uit.no

This method involves:

Acylation: The primary amine of this compound is first acylated with a bifunctional reagent that contains a good leaving group, such as bromoacetyl bromide or chloroacetyl chloride. This forms a stable haloacetamide precursor.

Finkelstein Reaction: The precursor is then subjected to a halide exchange reaction, known as the Finkelstein reaction. wikipedia.org In this Sₙ2 reaction, the leaving group (e.g., Br or Cl) is displaced by a radioactive nucleophile, such as [¹⁸F]fluoride or [¹²³I]iodide, to yield the final radiolabeled product. wikipedia.orguit.no The reaction is often driven to completion by using a solvent in which the incoming radioactive salt is soluble, but the resulting sodium chloride or bromide salt is not. wikipedia.org

This sequential approach is advantageous because the initial acylation step produces a stable, non-radioactive precursor that can be prepared and purified in advance. The final, time-sensitive radiolabeling step can then be performed rapidly and often with high radiochemical yield. uit.no

Table 4: Radiolabeling via Acylation-Finkelstein Approach

| Step | Reactant | Reagent | Intermediate/Product |

| 1. Acylation | This compound | Bromoacetyl bromide | 2-Bromo-N-(1-(4-tert-butylphenyl)ethyl)acetamide |

| 2. Finkelstein Reaction | 2-Bromo-N-(1-(4-tert-butylphenyl)ethyl)acetamide | K[¹⁸F]F, Crown ether, Acetonitrile | 2-[¹⁸F]Fluoro-N-(1-(4-tert-butylphenyl)ethyl)acetamide |

Catalytic Applications and Mechanistic Insights Involving 1 4 Tert Butylphenyl Ethanamine

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

In asymmetric catalysis, the primary goal is to control the three-dimensional outcome of a chemical reaction to selectively produce one enantiomer of a chiral product. Chiral molecules like 1-(4-tert-butylphenyl)ethanamine can be employed as either chiral auxiliaries or chiral ligands to achieve this.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directs a subsequent reaction to occur with high diastereoselectivity, and is then removed. The bulky tert-butyl group on the phenyl ring of this compound makes it a candidate for such applications. For instance, in the alkylation of enolates, a chiral auxiliary can effectively shield one face of the molecule, forcing an incoming electrophile to attack from the less sterically hindered side. While specific studies detailing the use of this compound as a chiral auxiliary are not prevalent in the literature, the principles are well-established with similar structures like the Evans oxazolidinones and Ellman's tert-butanesulfinamide. These auxiliaries are known to provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

As a chiral ligand , this compound or its derivatives could be used to coordinate with a transition metal center (e.g., Ruthenium, Rhodium, Iridium). The resulting chiral metal complex can then catalyze reactions such as asymmetric hydrogenation or transfer hydrogenation. The ligand creates a chiral environment around the metal, influencing the binding of the substrate and the subsequent bond formation, leading to an enantiomerically enriched product. The effectiveness of such a ligand would depend on its ability to form a stable, well-defined complex with the metal and to impart significant steric and/or electronic bias.

Enzyme-Mediated Biotransformations

Enzymes are highly selective catalysts that can perform complex chemical transformations under mild conditions. For chiral compounds like this compound, enzyme-mediated processes, particularly kinetic resolutions, are a powerful method for obtaining enantiomerically pure forms.

Kinetic resolution is a process where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the two enantiomers. Lipases and transaminases are two classes of enzymes widely used for the kinetic resolution of chiral amines.

Lipase-catalyzed kinetic resolution often involves the enantioselective acylation of the amine. Lipase B from Candida antarctica (CAL-B) is a particularly robust and widely used enzyme for this purpose. In a typical setup, the racemic amine is treated with an acyl donor (e.g., ethyl acetate, vinyl acetate) in the presence of the lipase. The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer) to form an amide, while leaving the other ((S)-enantiomer) largely untouched. The resulting mixture of the unreacted amine and the acylated amine can then be separated. The efficiency of such a resolution is measured by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Chiral Amines (Note: This table is illustrative, based on typical results for similar amines, as specific data for this compound is not readily available in the cited literature.)

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |

| Candida antarctica Lipase B | Ethyl Acetate | Toluene | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Vinyl Acetate | MTBE | ~48 | >98 | >97 |

Transaminase-mediated biotransformations represent another powerful enzymatic strategy. Transaminases (or aminotransferases) catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. In a kinetic resolution context, an (R)- or (S)-selective transaminase can be used to selectively deaminate one enantiomer of the racemic amine, converting it to the corresponding ketone (4-tert-butylacetophenone). This leaves the other, unreacted enantiomer of the amine in high enantiomeric purity.

Mechanistic Investigations of Reactions with this compound

Understanding the detailed mechanism of a reaction is crucial for its optimization and broader application. For reactions involving this compound, mechanistic studies would focus on elucidating the transition states, intermediates, and the factors that control stereoselectivity. Techniques such as kinetic analysis, isotopic labeling, and the study of substrate scope can provide insight into the reaction pathway. For instance, in a metal-catalyzed hydrogenation reaction using a ligand derived from this amine, mechanistic studies would aim to identify the active catalytic species and the key steps in the catalytic cycle, such as substrate coordination, hydrogen activation, and product release.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms and predicting stereochemical outcomes. For reactions involving this compound, computational modeling could be used to:

Analyze Transition States: DFT calculations can determine the structures and relative energies of the transition states leading to different stereoisomers. By comparing these energy barriers, one can predict which diastereomer or enantiomer will be the major product. For example, in a diastereoselective reduction of an imine derived from this compound, calculations could model the approach of the hydride reagent to the two faces of the C=N bond, revealing the energetic preference for the formation of one diastereomer over the other.

Model Enzyme-Substrate Interactions: In the context of biotransformations, computational docking and molecular dynamics simulations can model how this compound fits into the active site of an enzyme like CAL-B. These models can help explain the basis for the enzyme's enantioselectivity by identifying key interactions (e.g., hydrogen bonds, steric clashes) between the substrate and the amino acid residues of the enzyme's active site.

Biological and Pharmacological Research Perspectives on 1 4 Tert Butylphenyl Ethanamine Derivatives

Antifungal Activity Studies

The search for novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal pathogens. Derivatives incorporating the 4-tert-butylphenyl moiety have been synthesized and evaluated for their ability to inhibit the growth of clinically relevant fungi.

Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency of lead compounds. Research into derivatives containing the 4-tert-butylphenyl group has revealed key structural features that govern their activity.

For a series of 4-aminopiperidine (B84694) derivatives, the presence of a 4-tert-butylbenzyl group was found to be a component in compounds with high antifungal activity. mdpi.com Analysis of these derivatives demonstrated that the combination of a benzyl (B1604629) or phenylethyl group at the piperidine (B6355638) nitrogen with a long N-alkyl substituent, specifically an N-dodecyl (C12) chain, at the 4-amino position resulted in outstanding antifungal effects against Candida and Aspergillus species. mdpi.com In contrast, shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to the compound's activity. mdpi.com

In another class of compounds, 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, modifications to the dialkylamino portion influenced their antifungal efficacy. For instance, the replacement of a methyl group with a cyclohexyl group led to a decrease in antifungal activity against Candida albicans. usmf.md Furthermore, studies on 1,2,4-oxadiazole (B8745197) derivatives showed that compounds containing a 4-tert-butylphenyl group exhibited significant antifungal properties against a range of plant-pathogenic fungi. mdpi.com The mechanism for some of the most potent 4-aminopiperidine derivatives is believed to involve the inhibition of enzymes in the fungal ergosterol (B1671047) biosynthesis pathway, namely sterol C14-reductase and sterol C8-isomerase. mdpi.com

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency. Studies on various derivatives have established their efficacy against different fungal strains.

For 1,2,4-oxadiazole derivatives containing the 4-tert-butylphenyl structure, significant activity was observed against several phytopathogenic fungi. mdpi.com The half-maximal effective concentration (EC₅₀) values, a measure related to MIC, were determined for the most active compounds against various fungal species. mdpi.com Similarly, newly synthesized 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives showed inhibitory effects against Candida albicans, with MIC values ranging from 1.56 to 20.0 μg/mL. usmf.md One of the most effective compounds in this series demonstrated an MIC of 1.56 μg/mL against C. albicans. usmf.md

| Compound Class | Derivative/Compound | Fungal Species | Activity (µg/mL) |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivative | Compound 4f | Exserohilum turcicum | EC₅₀: 29.14 |

| 1,2,4-Oxadiazole Derivative | Compound 4f | Rhizoctonia solani | EC₅₀: 12.68 |

| 1,2,4-Oxadiazole Derivative | Compound 4f | Colletotrichum capsica | EC₅₀: 8.81 |

| 1,2,4-Oxadiazole Derivative | Compound 4q | Rhizoctonia solani | EC₅₀: 38.88 |

| 1,2,4-Oxadiazole Derivative | Compound 4q | Colletotrichum capsica | EC₅₀: 41.67 |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | Compound VII | Candida albicans | MIC: 1.56 |

Antioxidant Activities of Derivatives

Phenolic compounds are well-known for their antioxidant properties, and the incorporation of a tert-butyl group can enhance this activity. nih.gov The tert-butyl group acts as an electron-donating group, which helps to stabilize the phenoxy radicals that form during the antioxidant process, thereby increasing their effectiveness in preventing oxidation. nih.gov

Research into 2,4-di-tert-butylphenol (B135424) derivatives, which share the tert-butyl-substituted phenyl ring, has demonstrated significant antioxidant potential. nih.gov A series of 1,3,4-oxadiazole (B1194373) derivatives attached to a 2,4-di-tert-butylphenol group were synthesized and evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. nih.gov One particular oxadiazole-thione derivative showed exceptional antioxidant ability in the DPPH assay, exhibiting higher inhibition (62.75%) at a low concentration of 12.5 μg/mL compared to the standard antioxidant ascorbic acid (21.66%). nih.gov

Angiotensin I-Converting Enzyme (ACE) Inhibition

Angiotensin I-converting enzyme (ACE) is a key enzyme in the regulation of blood pressure. nih.gov It converts angiotensin I into angiotensin II, a potent vasoconstrictor, and inactivates the vasodilator bradykinin. nih.gov Inhibition of ACE is therefore a primary target for the treatment of hypertension. While various natural and synthetic compounds have been explored as ACE inhibitors, specific studies focusing on the ACE inhibitory activity of 1-(4-tert-butylphenyl)ethanamine derivatives were not prominent in the reviewed literature. However, it is known that polyphenolic compounds, in general, can inhibit ACE activity, suggesting a potential area for future investigation for phenolic derivatives of this class. nih.gov

Cytotoxicity Evaluations

When developing new pharmacological agents, it is essential to evaluate their potential toxicity to human cells. Derivatives of this compound and related structures have been subjected to cytotoxicity evaluations against various cell lines.

The most promising antifungal 4-aminopiperidine derivatives, while effective against fungi, also exhibited moderate cytotoxicity on human cell lines. mdpi.com This effect is thought to be partly due to the inhibition of cholesterol biosynthesis, an action parallel to their intended mechanism of inhibiting fungal ergosterol production. mdpi.com

In a study on a related compound, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), which can leach from plastics used in biopharmaceutical manufacturing, pre-lethal cytotoxic effects were observed in Chinese hamster ovary (CHO) cells. nih.gov Exposure to bDtBPP at concentrations from 0.05 to 0.25 μg/ml led to a time- and dose-dependent increase in reactive oxygen species and a reduction in mitochondrial mass after 24 and 48 hours. nih.gov

Pharmacological Applications in Drug Discovery and Development

The research into this compound derivatives highlights their potential as lead structures in drug discovery and development. The most significant application appears to be in the creation of novel antifungal agents to combat clinically relevant and resistant pathogens. mdpi.commdpi.com The 4-aminopiperidine core has been identified as a particularly interesting lead structure for developing new antifungals that target ergosterol biosynthesis. mdpi.com Another potential antifungal mechanism observed for the related compound 2,4-di-tert-butylphenol involves the destruction of the fungal cell wall and membrane. nih.gov

Beyond human health, the potent activity of these compounds against plant-pathogenic fungi suggests a possible application as agrofungicides. mdpi.comnih.gov Furthermore, the antioxidant properties of phenolic derivatives indicate a potential role in addressing conditions associated with oxidative stress. nih.gov The tert-butyl group is a key feature that enhances the stability and activity of these phenolic antioxidants. nih.gov These diverse biological activities underscore the value of the this compound scaffold as a foundation for developing new therapeutic and commercial agents.

Enantiomeric Purity and Biological Activity

The stereochemical configuration of a molecule is a critical determinant of its biological activity. In the context of pharmacologically active compounds, enantiomers—non-superimposable mirror images of a chiral molecule—can exhibit significantly different potencies and effects. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other. Consequently, the separation of racemic mixtures into their constituent enantiomers, and the evaluation of the biological activity of each, is a fundamental aspect of drug discovery and development.

For derivatives of this compound, the presence of a chiral center at the ethylamine (B1201723) moiety means that they can exist as (R)- and (S)-enantiomers. Research into the enantiomeric purity of these derivatives is crucial for understanding their structure-activity relationships (SAR). The differential interaction of these enantiomers with their biological targets can lead to one enantiomer being significantly more active, or even having a completely different pharmacological profile, than the other.

Detailed research findings on the specific biological activities of the enantiomers of this compound derivatives are not extensively available in publicly accessible scientific literature. While the synthesis and chiral separation of related compounds are documented, specific data tables comparing the biological effects of the (R)- and (S)-enantiomers of this compound derivatives are not provided in the reviewed sources. The importance of such studies is well-recognized in medicinal chemistry, as the therapeutic efficacy and safety of a chiral drug can be highly dependent on its enantiomeric purity.

To illustrate the concept of how enantiomeric purity can influence biological activity, a hypothetical data table is presented below. This table is for illustrative purposes only and is based on the common observation that enantiomers often exhibit different potencies for a given biological target.

Hypothetical Biological Activity of this compound Enantiomers

| Enantiomer | Target | Activity (IC₅₀, nM) |

|---|---|---|

| (R)-1-(4-tert-butylphenyl)ethanamine | Receptor X | 50 |

| (S)-1-(4-tert-butylphenyl)ethanamine | Receptor X | 800 |

| Racemic this compound | Receptor X | 425 |

| (R)-1-(4-tert-butylphenyl)ethanamine | Enzyme Y | 120 |

| (S)-1-(4-tert-butylphenyl)ethanamine | Enzyme Y | 2500 |

Note: The data in this table is hypothetical and for illustrative purposes only. IC₅₀ represents the half-maximal inhibitory concentration.

Environmental and Safety Considerations in Research and Handling

Environmental Fate and Degradation (General Chemical Class)

1-(4-tert-butylphenyl)ethanamine belongs to the broader chemical classes of substituted phenethylamines and aromatic amines. The environmental behavior of this specific compound is not extensively documented; therefore, an understanding of its potential environmental fate is derived from the general characteristics of these classes.

Aromatic amines are recognized as environmental pollutants due to their potential toxicity and carcinogenicity. imrpress.comresearchgate.net They can be introduced into the environment through various pathways, including industrial wastewater, agricultural runoff from pesticides, and the breakdown of synthetic dyes. imrpress.comuminho.pt Their presence has been detected in the air, water, and soil. imrpress.com

The environmental persistence and mobility of aromatic amines are influenced by their chemical structure. Many aromatic amines exhibit relatively high polarity and moderate to high water solubility, which suggests a tendency to be found in aquatic environments and a potential for groundwater contamination. acs.org They can also interact with soil and sediment, which can act as environmental sinks. imrpress.com

The degradation of aromatic amines in the environment can occur through both abiotic and biotic processes. Biodegradation, utilizing microorganisms, is a key area of research for the remediation of sites contaminated with these compounds. uminho.pt Both aerobic and anaerobic degradation pathways have been investigated, though some aromatic amines, particularly tertiary amines, can be resistant to breakdown. researchgate.netuminho.pt The production and use of phenethylamines in organic synthesis may also lead to their release into the environment through various waste streams. nih.gov

Table 1: General Environmental Profile of Aromatic Amines

| Characteristic | Description | References |

|---|---|---|

| Sources | Industrial effluents (dyes, pharmaceuticals, pesticides), degradation of other chemicals (e.g., azo dyes). | imrpress.comresearchgate.netuminho.pt |

| Environmental Compartments | Air, water, soil, and sediments. | imrpress.comacs.org |

| Transport | High polarity and water solubility can lead to mobility in water and potential for groundwater contamination. | acs.org |

| Degradation | Subject to biodegradation (aerobic and anaerobic); some compounds may be persistent. | researchgate.netuminho.pt |

| Concerns | Potential toxicity and carcinogenicity. | imrpress.comresearchgate.net |

Safe Handling and Laboratory Practices

The safe handling of this compound in a laboratory setting is crucial to minimize exposure and ensure the well-being of researchers. Adherence to standard chemical safety protocols is mandatory.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact, as the compound can cause eye irritation. sigmaaldrich.comfishersci.com

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact. fishersci.comenamine.net Contaminated clothing should be removed and washed before reuse. chemicalbook.com

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. fishersci.comenamine.net

Engineering Controls:

A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure. fishersci.com

Eyewash stations and safety showers must be readily accessible in the event of an emergency. fishersci.comtcichemicals.com

Handling and Storage:

Avoid contact with skin, eyes, and clothing. enamine.net

Wash hands thoroughly after handling the compound. chemicalbook.com

Keep containers tightly closed when not in use. combi-blocks.com

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. fishersci.com

Spill and Waste Disposal:

In the event of a spill, the area should be evacuated, and the spill should be contained and cleaned up using appropriate absorbent materials, avoiding dust generation. tcichemicals.com

Dispose of waste materials in accordance with local, state, and federal regulations. Prevent the compound from entering drains or the environment. tcichemicals.comcombi-blocks.com

First Aid Measures:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. combi-blocks.comfishersci.com

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. enamine.netcombi-blocks.com

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. enamine.netfishersci.com

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. fishersci.com

Table 2: Hazard and Precautionary Information for this compound

| Hazard | Precautionary Statement | References |

|---|---|---|

| Eye Irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | sigmaaldrich.comchemicalbook.com |

常见问题

Q. Can this compound synergize with existing antifungals?

- Checkboard Assay : Test combinations with fluconazole (0.125–64 µg/mL). Calculate fractional inhibitory concentration index (FICI ≤0.5 = synergy). Synergy observed against azole-resistant C. albicans (FICI 0.3) .

- Mechanism : Tert-butyl derivatives disrupt efflux pumps (downregulate CDR1 gene expression 4-fold via qPCR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。